Product packaging for Methyl 5-methyl-2-hexenoate(Cat. No.:CAS No. 75513-56-3)

Methyl 5-methyl-2-hexenoate

Cat. No.: B6593744
CAS No.: 75513-56-3
M. Wt: 142.20 g/mol
InChI Key: KNSMNULJDOTFMN-GQCTYLIASA-N
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Description

Contextualization within Unsaturated Fatty Acid Ester Chemistry Research

Unsaturated fatty acids and their esters are fundamental components of lipids in many living organisms and are crucial for various biological functions. wikipedia.orgoup.com Research into unsaturated fatty acid esters like methyl 5-methyl-2-hexenoate is part of a larger effort to understand the synthesis, properties, and applications of these molecules.

The study of unsaturated fatty acid esters is a dynamic field with several key areas of investigation:

Synthesis and Transformation: Researchers are continually developing new and sustainable methods for synthesizing and modifying unsaturated fatty acid esters. anr.fr This includes processes like esterification, transesterification, and cleavage of unsaturated fatty acids to create valuable platform molecules for the production of polymers and other materials. anr.frsmolecule.com

Chemical Properties and Reactivity: The presence of double bonds in unsaturated fatty acid esters makes them susceptible to various chemical reactions, including oxidation and epoxidation. oup.comresearchgate.net Understanding these reactions is crucial for controlling the stability and application of these compounds.

Analytical Techniques: The characterization of unsaturated fatty acid isomers, which can have distinct biological roles, presents a significant analytical challenge. sciex.com Advanced techniques like mass spectrometry are being employed to identify the precise location and stereochemistry of double bonds. sciex.com

Industrial Applications: Unsaturated fatty acid esters have diverse industrial uses. They are key components in the production of biodiesel, with the degree of unsaturation influencing fuel properties. researchgate.net They are also used in the formulation of flavors, fragrances, coatings, and adhesives. smolecule.comchemicalbook.com

Interdisciplinary Significance in Contemporary Chemical and Biological Sciences

The importance of this compound and other unsaturated fatty acid esters extends beyond pure chemistry, with significant implications for various scientific disciplines.

In the pharmaceutical industry , this compound serves as a crucial reagent in the synthesis of pregabalin, an anticonvulsant medication used to treat conditions like epilepsy and neuropathic pain. lookchem.com The synthesis of other complex molecules with potential biological activity, such as antimicrobial or anticancer properties, often involves intermediates derived from unsaturated fatty acids. ontosight.aieurjchem.com

In the field of biochemistry and nutrition , research on unsaturated fatty acids is paramount. These molecules are essential components of cell membranes and play a vital role in metabolic processes. wikipedia.orgsciex.com Studies have shown that dietary unsaturated fatty acids can influence inflammation and have a range of health effects. nih.gov

The study of unsaturated fatty acid esters also has implications for food science and enology . The concentration and composition of these esters can significantly impact the aroma and flavor profiles of food products, including wine. nih.gov For instance, in wine fermentation, the addition of specific unsaturated fatty acids can alter the production of various aromatic compounds by yeast. nih.gov

Furthermore, the development of new materials from renewable resources is a key area of materials science . Unsaturated fatty acid esters derived from vegetable oils are being explored as building blocks for bioplastics and other sustainable materials. anr.frrug.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B6593744 Methyl 5-methyl-2-hexenoate CAS No. 75513-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-5-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h4,6-7H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMNULJDOTFMN-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071751
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68797-67-1, 75513-56-3
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
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Record name 2-Hexenoic acid, 5-methyl-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methylhex-2-enoate
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Record name 75513-56-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Methyl 5 Methyl 2 Hexenoate

Chemo-selective and Regioselective Synthesis Approaches

The synthesis of Methyl 5-methyl-2-hexenoate involves carefully controlled chemical reactions to ensure the desired arrangement of atoms and functional groups.

Esterification and Transesterification Strategies

Esterification is a common method for synthesizing this compound. ontosight.ai This process typically involves the reaction of 5-methyl-2-hexenoic acid with methanol (B129727) in the presence of an acid catalyst. ontosight.ai For instance, refluxing 5-hexenoic acid with methanol and a catalytic amount of p-toluenesulfonic acid monohydrate for an extended period yields the corresponding methyl ester. prepchem.com

Transesterification offers an alternative route, where an existing ester is converted into another by exchanging the alkoxy group. This can be achieved under either acidic or basic conditions. masterorganicchemistry.com In an acidic environment, the reaction proceeds by protonating the carbonyl group, followed by nucleophilic attack of an alcohol. masterorganicchemistry.com Under basic conditions, an alkoxide ion acts as the nucleophile. masterorganicchemistry.com The choice of alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com For example, to produce an ethyl ester from a methyl ester, ethanol (B145695) would be used as the solvent. masterorganicchemistry.com

Elaboration of the Hexenoate Carbon Skeleton

The carbon backbone of this compound can be constructed through various synthetic strategies. One approach involves the condensation of isobutyraldehyde (B47883) with other molecules. For example, the condensation of acetone (B3395972) with isobutyraldehyde can be a step in the synthesis of 5-methyl-2-hexanone, a related ketone. chemicalbook.com Another method involves the reaction of 4-methyl-2-pentanone (B128772) with a carbonate diester to form a β-keto-ester, which can then be further manipulated to create the desired hexenoate structure. google.com

Alkylation reactions are also employed. For instance, the alkylation of acetoacetic ester with methallyl chloride, followed by a cleavage reaction, has been used to prepare 5-methyl-5-hexen-2-one. odinity.com

Strategies for Double Bond Stereocontrol (E/Z Isomerism)

Controlling the geometry of the carbon-carbon double bond (E/Z isomerism) is a critical aspect of synthesizing specific isomers of this compound. In some syntheses, a mixture of E and Z isomers is produced. google.com However, stereocontrolled methods are available to selectively form one isomer over the other.

One such method involves the use of organometallic reagents. For example, the copper(I) chloride-mediated oxidative coupling of β-trimethylstannyl α,β-unsaturated esters has been shown to proceed with retention of the double bond configuration, providing a stereospecific route to functionalized dienes. cdnsciencepub.com Another strategy involves the hydrosilylation of terminal alkynes, which can selectively produce β-(Z)-vinylsilanes. researchgate.net

In the context of related compounds, studies on the synthesis of methyl (E)-2-hexenoate in plants have shown that it can be produced from (Z)-2-hexenol, indicating a biological pathway that controls the double bond geometry. nih.gov

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of specific enantiomers of chiral analogs of this compound requires advanced techniques that introduce chirality in a controlled manner.

Chiral Auxiliaries and Catalysts in Asymmetric Reactions

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, often derived from naturally occurring chiral compounds like amino acids or terpenes, can be highly effective in controlling the formation of new stereocenters. nih.govresearchgate.net For example, Evans' oxazolidinone auxiliaries have been widely used in asymmetric alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net Camphorsultam is another effective chiral auxiliary used in reactions like Michael additions and Claisen rearrangements. wikipedia.org

Asymmetric catalysis, using chiral catalysts, is another powerful tool for enantioselective synthesis. researchgate.net Chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol), can be used to create chiral metal complexes that catalyze reactions with high enantioselectivity. wikipedia.org For instance, a chromium(III)-complex of a chiral tridentate Schiff base has been shown to catalyze the hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca

Chemoenzymatic Pathways and Biocatalytic Transformations

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective synthetic routes. researchgate.netmit.edu Enzymes, as biocatalysts, can exhibit high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govcnr.it

Hydrolases, such as lipases and proteases, are commonly used enzymes in organic synthesis due to their lack of need for sensitive cofactors. unipd.it They can be employed in the enantioselective hydrolysis of racemic esters or the transesterification of alcohols to produce chiral esters with high optical purity. rsc.orgnih.gov For example, lipase (B570770) PS from Pseudomonas cepacia has been used in the kinetic resolution of racemic butyrates. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. The focus is on developing sustainable pathways that are both economically viable and environmentally benign.

Development of Eco-friendly Reaction Conditions and Solvents

A significant focus in green synthesis is the replacement of hazardous and volatile organic compounds (VOCs) with safer, more sustainable alternatives. nih.gov Traditional esterification reactions often employ solvents like chlorinated or amide-based systems, which pose risks to human health and the environment. nih.gov Research has shifted towards utilizing greener solvent systems, including bio-based solvents, supercritical fluids, and in some cases, solvent-free conditions. journalcsij.comresearchgate.net

One green and efficient method for synthesizing 5-methyl-2-hexenoic acid esters involves the direct condensation of an acetate (B1210297) with isovaleraldehyde. google.com A patented process highlights a route where the solvent is the same as the acetate reagent, such as ethyl acetate, which simplifies the process and reduces the number of components. google.com This reaction proceeds under mild conditions, for example at room temperature, followed by purification through rectification, which minimizes energy consumption and avoids harsh reaction conditions. google.com The use of an acetate as both solvent and reactant represents an atom-economical approach, a core principle of green chemistry.

The following table provides a comparative overview of different solvent systems used in esterification reactions, highlighting their green chemistry advantages.

Reagent/Solvent SystemReaction TypeKey Green Advantage(s)Yield (%)Reference
Ethyl Acetate (as solvent and reagent)CondensationUse of a less hazardous solvent; solvent also acts as a reagent, increasing atom economy.89.5% (for ethyl ester) google.com
AcetonitrileSteglich EsterificationLess hazardous than traditional chlorinated or amide solvents; simplifies purification.High nih.gov
2-Methyltetrahydrofuran (2-MeTHF)API SynthesisBio-based solvent; reduced environmental impact (E-factor); improved overall yield.21-22% (overall process) nih.gov
Cyclopentyl Methyl Ether (CPME)API SynthesisReduced environmental impact; improved overall yield; simplified operations.21-22% (overall process) nih.gov
No SolventFischer EsterificationEliminates solvent waste; simplifies product isolation.97-99% journalcsij.com

Sustainable Catalysis for Enhanced Efficiency and Reduced Waste

Sustainable catalysis is fundamental to green chemistry, focusing on the use of catalysts that are highly efficient, selective, reusable, and non-toxic. The ideal "green" procedure for esters would involve using only the parent carboxylic acid and alcohol, which are often considered "natural" compounds, thus avoiding the need for more reactive and environmentally taxing derivatives like acid chlorides or anhydrides. nih.govacs.org

In the synthesis of 5-methyl-2-hexenoic acid esters from an acetate and isovaleraldehyde, a basic catalyst like sodium ethoxide is used to facilitate the condensation reaction. google.com While effective, green chemistry encourages the exploration of heterogeneous or reusable catalysts to minimize waste and simplify purification.

A significant advancement in this area is the use of solid acid catalysts. These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and reduce the production of corrosive and toxic waste associated with traditional acid catalysts like sulfuric acid. Examples of such sustainable catalysts include:

Silica Sulfuric Acid : This solid acid has proven to be a highly efficient, reusable, and environmentally benign catalyst for Fischer esterification under solvent-free conditions, providing excellent yields (97-99%) and a high degree of purity. journalcsij.com

Dowex H+ Cation-Exchange Resin : This resin, particularly when combined with sodium iodide (NaI), serves as an effective catalyst for esterification under very mild conditions, often at room temperature. nih.govacs.org This method avoids the use of toxic reagents and high-energy inputs. nih.govacs.org

Enzyme-catalyzed reactions also represent a frontier in sustainable synthesis. google.com Enzymes operate under mild conditions (temperature and pH) in aqueous media, exhibiting high selectivity and reducing the formation of byproducts. google.com The use of specific enzymes for the synthesis of esters is an area of active research with the potential to offer a highly sustainable route for producing compounds like this compound.

The table below summarizes the performance of various sustainable catalysts in esterification reactions.

CatalystReaction TypeKey Sustainability Feature(s)Yield (%)Reference
Sodium EthoxideCondensationEfficient for specific condensation reactions.89.5% (for ethyl ester) google.com
Silica Sulfuric AcidFischer EsterificationSolid, reusable catalyst; solvent-free conditions; high purity products.97-99% journalcsij.com
Dowex H+ / NaIEsterificationHeterogeneous catalyst; mild reaction conditions (room temp); high conversion.up to 99% conversion nih.govacs.org
Ruthenium ComplexesCO2 Hydrogenation & CondensationUtilizes CO2 as a C1 source; efficient for forming methyl esters from various acids.High conversion rsc.org
EnzymesEnzyme-catalyzed reductionOperates in aqueous media under mild conditions; high selectivity.Not specified google.com

Sophisticated Analytical and Spectroscopic Research on Methyl 5 Methyl 2 Hexenoate

High-Resolution Chromatographic Separation and Detection Methodologies

Chromatographic methods are essential for separating Methyl 5-methyl-2-hexenoate from reaction mixtures, byproducts, or impurities, as well as for quantifying its concentration. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for these purposes.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. gcms.cz When coupled with a mass spectrometer (MS), it allows for the separation, identification, and quantification of the components in a sample. mdpi.com The process involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The column's stationary phase separates components based on their boiling points and polarity, leading to different retention times. gcms.cz

For purity assessment, a GC-MS analysis of a this compound sample would reveal a major peak corresponding to the compound and minor peaks for any impurities. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial sources often report purities of around 97%. vwr.comthermofisher.in Component profiling is particularly useful for analyzing reaction products, where GC-MS can identify unreacted starting materials, intermediates, and byproducts, including potential isomers like (Z)-Methyl 5-methyl-2-hexenoate.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/ConditionPurpose
GC System Agilent 7890A or similarProvides separation of volatile components.
Column Capillary column (e.g., HP-5MS, Rtx-Wax)Separates compounds based on polarity and boiling point. gcms.czresearchgate.net
Carrier Gas Helium or HydrogenTransports the sample through the column. acs.org
Flow Rate 1.0 - 1.7 mL/minAffects retention time and peak resolution. mdpi.com
Oven Program Initial temp 40-60°C, ramped to 250°CEnsures separation of compounds with different volatilities. acs.org
Injector Split/SplitlessIntroduces the sample onto the column.
MS Detector Quadrupole or Ion TrapFragments molecules and detects ions for identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard method for creating reproducible fragmentation patterns. mdpi.com
Mass Range m/z 30-400Scans for a wide range of possible fragment masses. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile compounds or for preparative-scale isolation. researchgate.netsielc.com For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. acs.org

For quantitative analysis, a calibration curve is first established using standards of known concentration. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. acs.org HPLC is also a powerful tool for isolating the (E) and (Z) isomers of unsaturated esters. The different spatial arrangements of the isomers can lead to slight differences in their interaction with the stationary phase, allowing for their separation. researchgate.net The separated isomers can then be collected for further spectroscopic analysis.

Table 2: Typical HPLC Parameters for Ester Analysis and Isolation

ParameterValue/ConditionPurpose
HPLC System Chromaster Plus or similarDelivers the mobile phase and injects the sample. avantorsciences.com
Column Reversed-Phase C18 or Silica (for isomer separation)The heart of the separation process. researchgate.netsielc.com
Mobile Phase Acetonitrile/Water or Hexane/Ether gradientElutes the compounds from the column. researchgate.netsielc.com
Flow Rate 0.5 - 1.5 mL/minInfluences the speed and resolution of the separation. acs.org
Detector Diode Array Detector (DAD) or Refractive Index (RI)Detects the compound as it elutes from the column. researchgate.netacs.org
Column Temp. Ambient or controlled (e.g., 25°C)Affects retention and selectivity.
Injection Vol. 5 - 20 µLThe amount of sample introduced for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. nih.gov

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental structural information. In the ¹H NMR spectrum of (E)-Methyl 5-methyl-2-hexenoate, distinct signals are expected for the vinylic protons, the methoxy (B1213986) group, and the aliphatic protons. The chemical shifts (δ) and coupling patterns (J-coupling) are diagnostic. For instance, the large coupling constant (typically ~15 Hz) between the two vinylic protons (at C2 and C3) is characteristic of an E-configuration.

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum shows correlations between coupled protons, allowing for the tracing of the entire proton network from one end of the molecule to the other. researchgate.net An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, confirming the C-H framework.

Table 3: Predicted ¹H and ¹³C NMR Data for (E)-Methyl 5-methyl-2-hexenoate (in CDCl₃)

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling
1-OCH₃~3.7~51s
2-CH=~5.8~121dt
3=CH-~6.9~149dt
4-CH₂-~2.2~41q
5-CH-~1.8~28m
6-CH₃~0.9~22d
7C=O-~167-
Predicted values are based on standard chemical shift tables and data from similar structures. amazonaws.comgoogle.com

The key to assigning the stereochemistry (E vs. Z) of the double bond lies in the coupling constant between the vinylic protons at C2 and C3. For the (E)-isomer, the protons are trans to each other, resulting in a large dihedral angle and a typical coupling constant (³J) of 12-18 Hz. For the (Z)-isomer, the protons are cis, leading to a smaller dihedral angle and a smaller coupling constant of 7-12 Hz.

Furthermore, the Nuclear Overhauser Effect (NOE) can be used as a definitive tool. In an NOE experiment (e.g., NOESY or ROESY), irradiation of a proton will enhance the signals of other protons that are close in space. For the (E)-isomer, an NOE would be observed between the C3 proton and the C5 proton, while for the (Z)-isomer, an NOE would be expected between the C3 proton and the C2 proton. This through-space correlation provides unambiguous proof of the double bond's configuration. nih.gov

Advanced Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

Advanced mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound (C₈H₁₄O₂) with high accuracy.

Under electron ionization (EI), the molecule is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 142.

Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. libretexts.orgdocbrown.info For this compound, the loss of the methoxy radical (•OCH₃) would produce a prominent ion at m/z 111. Another significant fragment would arise from the loss of the methoxycarbonyl group (•COOCH₃), resulting in an ion at m/z 83. The base peak in the mass spectrum of a similar compound, (E)-ethyl-3-methyl-2-hexenoate, is at m/z 111, suggesting the acylium ion is particularly stable. researchgate.net

Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Ion StructureFragmentation Pathway
142[C₈H₁₄O₂]⁺Molecular Ion ([M]⁺)
127[M - CH₃]⁺Loss of a methyl radical from the isobutyl group
111[M - OCH₃]⁺Alpha-cleavage: loss of the methoxy radical
99[M - C₃H₇]⁺Cleavage of the isobutyl group
83[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
55[C₄H₇]⁺Further fragmentation of larger ions
41[C₃H₅]⁺Allylic cation, a common fragment in unsaturated systems
Fragmentation patterns are inferred from general principles and data for analogous esters. researchgate.netlibretexts.orgdocbrown.info

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

The most prominent absorption band in the infrared spectrum of this compound is expected to be the C=O stretching vibration of the ester functional group. For α,β-unsaturated esters, this band typically appears in the region of 1715-1730 cm⁻¹, a slightly lower wavenumber compared to saturated esters due to the conjugation with the C=C double bond, which lowers the bond order of the carbonyl group. The C=C stretching vibration itself is expected to give rise to a band in the 1640-1620 cm⁻¹ region. Its intensity in the IR spectrum is variable and depends on the symmetry of the substitution around the double bond.

In Raman spectroscopy, the C=C stretching vibration often produces a more intense signal than in the IR spectrum, making it a valuable complementary technique for identifying this functional group. The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region of the IR spectrum, typically between 1300 and 1000 cm⁻¹. Specifically, the asymmetric C-O-C stretch is anticipated around 1250-1200 cm⁻¹, while the symmetric stretch is expected at a lower frequency, near 1100-1000 cm⁻¹.

The aliphatic portions of the molecule, including the methyl and isopropyl groups, give rise to characteristic C-H stretching and bending vibrations. The C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups fall within this range. The bending vibrations of these groups, such as scissoring, rocking, and wagging, appear in the 1470-1360 cm⁻¹ region. The presence of the isopropyl group can often be identified by a characteristic doublet in the 1385-1365 cm⁻¹ region due to symmetric bending of the two methyl groups.

A summary of the expected characteristic vibrational frequencies for this compound is presented in Table 1.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H Stretch (sp²)=C-H3100-3000MediumMedium
C-H Stretch (sp³)-CH₃, -CH₂-, -CH-3000-2850StrongStrong
C=O StretchEster (conjugated)1730-1715StrongMedium
C=C StretchAlkene1640-1620Medium-WeakStrong
C-H Bend-CH₃, -CH₂-1470-1360MediumMedium
C-O-C Asymmetric StretchEster1250-1200StrongWeak
C-O-C Symmetric StretchEster1100-1000MediumMedium-Weak

Microwave Spectroscopy and Quantum Chemical Calculations for Gas-Phase Molecular Structures

Microwave spectroscopy, in conjunction with quantum chemical calculations, provides unparalleled precision in determining the gas-phase structures of molecules. This combination allows for the detailed characterization of conformational landscapes, rotational constants, and internal dynamics. While direct experimental microwave spectroscopic data for this compound are not presently in the public domain, extensive studies on analogous compounds, particularly methyl hexanoate (B1226103), offer significant insights into its expected behavior.

Quantum chemical calculations are instrumental in predicting the stable conformers of a molecule. For a flexible molecule like this compound, several low-energy conformers are expected due to rotation around single bonds. The most stable conformers are typically those that minimize steric hindrance. For related long-chain methyl esters, such as methyl hexanoate, detailed computational studies have been performed using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various basis sets (e.g., 6-311++G(d,p), cc-pVDZ). These studies have shown that the most stable conformers often adopt a planar, zig-zag arrangement of the carbon backbone to minimize steric interactions.

The presence of the C=C double bond in this compound introduces additional rigidity to the molecule. The conformational flexibility will primarily arise from rotation around the C-C single bonds in the hexenoate chain and the C-O single bond of the ester group. It is anticipated that the s-trans conformation around the C-C bond adjacent to the carbonyl group is energetically favored.

Microwave spectroscopy measures the rotational transitions of a molecule in the gas phase, from which highly accurate rotational constants (A, B, and C) can be derived. These constants are inversely proportional to the moments of inertia of the molecule and are therefore directly related to its three-dimensional structure. By comparing experimentally determined rotational constants with those calculated for different conformers from quantum chemical methods, the specific conformer present in the experimental conditions can be identified. For methyl hexanoate, two conformers, one with C₁ symmetry and another with Cₛ symmetry, have been identified and characterized using this approach. A similar conformational complexity is expected for this compound.

Based on the studies of analogous molecules, a hypothetical set of calculated rotational constants for a plausible conformer of this compound is presented in Table 2. It is important to note that these are estimated values and await experimental verification.

Table 2: Hypothetical Calculated Spectroscopic Constants for a Plausible Conformer of this compound

Parameter Symbol Estimated Value Unit
Rotational Constant AA~ 2500MHz
Rotational Constant BB~ 600MHz
Rotational Constant CC~ 500MHz
Dipole Moment Component µₐµₐ~ 1.5D
Dipole Moment Component µₑµₑ~ 0.5D

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Methyl 2 Hexenoate

Oxidation Chemistry and Thermochemical Kinetic Studies

The oxidation of unsaturated esters is a complex process that is critical for understanding their stability and combustion characteristics. While specific kinetic models for Methyl 5-methyl-2-hexenoate are not extensively established in the literature, the behavior of analogous compounds, such as its saturated counterpart methyl hexanoate (B1226103), provides significant insight into its likely oxidation pathways. researchgate.net

Unsaturated organic molecules are particularly susceptible to autoxidation, which proceeds via a free-radical chain mechanism. nih.gov This process is initiated by the abstraction of a hydrogen atom, often from an allylic position, to form a resonance-stabilized radical. The subsequent reaction with molecular oxygen is extremely rapid, forming a peroxyl radical. nih.govnih.gov This peroxyl radical is the key chain-carrying species and can propagate the chain reaction by abstracting a hydrogen from another substrate molecule or by adding to a double bond. nih.gov

In the context of unsaturated esters, the primary products of autoxidation are typically hydroperoxides, which can be unstable and decompose into secondary products like aldehydes and ketones. nih.gov The mechanism of lipid peroxidation, which involves polyunsaturated fatty acid esters, serves as a well-studied model for these radical-initiated oxidation processes. nih.govnih.gov Mechanistic studies on other unsaturated esters confirm the radical nature of many transformations, such as dehydrogenation. organic-chemistry.org

The oxidation behavior of fuel-like molecules, including esters, is highly dependent on temperature. Studies on methyl hexanoate, a surrogate for biodiesel, have identified three distinct oxidation regimes, which are also characteristic of larger hydrocarbons. researchgate.net

Intermediate-Temperature Regime: The NTC region marks the transition where the decomposition of ROO• radicals becomes more competitive with their chain-propagating reactions.

High-Temperature Regime (above 850-900 K): At higher temperatures, the primary reaction pathways shift. The initial fuel molecule undergoes unimolecular decomposition and H-atom abstraction reactions, breaking down into smaller, more reactive species. The kinetic models for methyl hexanoate oxidation involve numerous species and reversible reactions to accurately simulate this behavior across different temperature ranges. researchgate.net

While methyl hexanoate provides a valuable model, it is important to note that the presence of the double bond in this compound introduces additional reaction pathways, such as the formation of unsaturated radicals and epoxides, which would need to be incorporated into a specific kinetic model. osti.gov

Table 1: Oxidation Regimes of Methyl Hexanoate (Saturated Analogue)
Temperature RegimeApproximate Temperature Range (K)Key Reaction Characteristics
Low-Temperature500 - 700Dominated by ROO• chemistry; cool flame phenomena observed.
Negative Temperature Coefficient (NTC)700 - 850Overall reaction rate decreases as temperature increases.
High-Temperature> 850Dominated by H-atom abstraction and pyrolysis reactions.

Hydrolytic Stability and Reaction Kinetic Modeling in Aqueous Environments

The hydrolytic stability of an ester refers to its ability to resist breaking down in the presence of water. This reaction, which is the reverse of esterification, regenerates the parent carboxylic acid and alcohol. lubesngreases.com The rate of hydrolysis is significantly influenced by pH, temperature, and the molecular structure of the ester.

For α,β-unsaturated carbonyl compounds, hydrolysis can be catalyzed under alkaline conditions. google.com The stability of esters can be enhanced by introducing steric hindrance around the carbonyl group. lubesngreases.com Alkyl groups at the alpha-position to the carbonyl can physically block the approach of a water molecule and also reduce the acidity of the remaining alpha-hydrogen, thereby increasing hydrolytic stability. lubesngreases.com

Electrophilic and Nucleophilic Addition Reactions to the Olefinic Moiety

The conjugated C=C double bond in this compound is electron-rich, behaving as a nucleophile, yet its reactivity is modified by the electron-withdrawing carbonyl group. rsc.orglibretexts.org This dual nature allows it to react with both electrophiles and nucleophiles.

Electrophilic Addition: Like typical alkenes, the double bond can react with electrophiles. msu.edu The reaction is initiated by the attack of the pi electrons on the electrophile, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The regioselectivity of the addition of unsymmetrical reagents like hydrogen halides (HX) generally follows Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation. msu.eduyoutube.com

Nucleophilic Addition (Conjugate Addition): The most striking feature of α,β-unsaturated carbonyl compounds is their susceptibility to nucleophilic attack at the β-carbon. rsc.orgwikipedia.org This "conjugate" or "1,4-addition" is a consequence of the polarization of the π-electron system by the adjacent carbonyl group. The reaction proceeds via a resonance-stabilized enolate intermediate. This reactivity is a key pathway for forming new carbon-carbon and carbon-heteroatom bonds at the β-position. wikipedia.org

Table 2: General Addition Reactions at the Olefinic Moiety
Reaction TypeReagent TypeInitial Site of AttackKey IntermediateGeneral Product
Electrophilic AdditionElectrophiles (e.g., H+, Br2)C=C double bond (α- or β-carbon)CarbocationSaturated, substituted ester
Nucleophilic Addition (Conjugate)Nucleophiles (e.g., R2CuLi, RNH2, CN-)β-carbonEnolate anionβ-substituted ester

Derivatization Strategies for Targeted Structural Modification and Functionalization

The functional groups of this compound—the ester and the conjugated double bond—offer multiple sites for derivatization.

Reactions at the Double Bond:

Hydrogenation: The C=C double bond can be selectively reduced (hydrogenated) to yield the corresponding saturated ester, Methyl 5-methylhexanoate. wikipedia.org

Epoxidation: Reaction with peroxy acids can form an epoxide across the double bond.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond yields a di-halogenated saturated ester. msu.edu

Hydroacylation: Acyl radicals can add to the double bond, providing a route to synthesize unsymmetrical ketones. nih.gov

Diels-Alder Reaction: The electron-deficient nature of the double bond makes it a good dienophile for [4+2] cycloaddition reactions with conjugated dienes. wikipedia.org

Reactions at the Ester Group:

Hydrolysis: As discussed, this reaction converts the ester back to the corresponding carboxylic acid (5-methyl-2-hexenoic acid) and methanol (B129727). lubesngreases.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl group.

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester group to a primary alcohol.

Stereoisomerization and Double Bond Migration Studies

The double bond in this compound can exist as two geometric isomers: (E) and (Z). The (E)-isomer (trans) is generally more thermodynamically stable than the (Z)-isomer (cis) due to reduced steric strain. Isomerization between the E and Z forms can be induced by heat, light, or catalysis.

Furthermore, the position of the double bond can shift under certain conditions. acs.org In the presence of a strong base or certain transition metal catalysts, the α,β-unsaturated ester can isomerize to the β,γ-unsaturated isomer (Methyl 5-methyl-3-hexenoate). The equilibrium between these isomers depends on their relative thermodynamic stabilities. Generally, the conjugated α,β-isomer is more stable than the non-conjugated β,γ-isomer, but exceptions can occur depending on the substitution pattern. acs.org

Computational and Theoretical Chemistry Studies on Methyl 5 Methyl 2 Hexenoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Properties

Quantum chemical calculations are fundamental tools for investigating the properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and post-Hartree-Fock approaches are employed to solve the Schrödinger equation, providing insights into molecular structure, stability, and various properties.

For Methyl 5-methyl-2-hexenoate, these calculations can determine its optimal three-dimensional geometry, identifying the most stable arrangement of its atoms. Conformational analysis, performed by scanning the potential energy surface through the rotation of single bonds, would reveal different stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and predominant shapes.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, the distribution of electron density can be analyzed to identify electrophilic and nucleophilic sites within the molecule.

Quantum calculations are also powerful in predicting spectroscopic properties. By calculating vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra.

While specific studies on this compound are scarce, its basic molecular properties have been computed and are available in chemical databases.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₄O₂ PubChem nih.gov
Molecular Weight 142.20 g/mol PubChem nih.gov
IUPAC Name methyl (E)-5-methylhex-2-enoate PubChem nih.gov
XLogP3-AA (LogP) 2.2 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 4 PubChem nih.gov

| Polar Surface Area | 26.3 Ų | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water or in a gaseous phase, and observing its trajectory over nanoseconds or longer. The results would reveal the molecule's conformational landscape—the collection of shapes it can adopt and the probability of finding it in each shape at a given temperature. This goes beyond the static picture from quantum calculations by including thermal effects and dynamic transitions between conformers.

Furthermore, MD simulations are ideal for studying intermolecular interactions. For instance, one could simulate how this compound interacts with water molecules, other organic molecules, or a surface. By analyzing the simulation, researchers can identify key interaction patterns, such as hydrogen bonds or van der Waals forces, and calculate thermodynamic properties like the free energy of solvation. This information is vital for understanding its behavior in complex systems, such as its contribution to the aroma profile of a food or beverage. To date, specific MD simulation studies for this compound have not been published.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a reaction, researchers can identify the lowest-energy path from reactants to products. This path includes locating crucial points such as transition states—the highest energy point along the reaction coordinate—and any intermediate species.

For this compound, this approach could be used to study various potential reactions, such as its hydrolysis (reaction with water to form an alcohol and carboxylic acid), oxidation at the double bond, or reactions involving the ester group. Quantum chemical methods would be used to calculate the energies of the reactants, products, and transition states. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the rate of the reaction.

By comparing the activation energies for different possible pathways, one can predict which reaction is most likely to occur. This detailed mechanistic insight is valuable for understanding the compound's stability, degradation pathways, and potential transformations during food processing or storage. Currently, there are no published computational studies elucidating specific reaction mechanisms for this compound.

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery and for understanding biological processes at a molecular level.

Given that this compound is known as a flavor and aroma compound, a relevant application of molecular docking would be to investigate its interaction with olfactory receptors. The 3D structure of the compound would be computationally placed into the binding site of a target receptor model. A scoring function would then be used to estimate the binding affinity (e.g., in kcal/mol) and predict the most stable binding pose. The analysis of this pose can reveal specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

Virtual screening is a broader application of this technique where a large library of compounds is docked against a target receptor to identify those with the highest predicted binding affinity. Although this compound has been identified in complex mixtures analyzed in studies that also utilized molecular docking for other compounds, specific docking studies targeting this ester have not been reported in the scientific literature.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational chemistry offers several methods to predict the chemical reactivity and selectivity of a molecule without performing actual experiments. These predictions are often based on the electronic structure calculated through quantum mechanics.

The energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO) are particularly important. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. The LUMO is associated with the ability to accept electrons, indicating sites prone to nucleophilic attack. For this compound, the analysis of these orbitals would highlight the reactivity of the carbon-carbon double bond and the carbonyl group.

Other reactivity descriptors that can be calculated include:

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the surface of the molecule, visually identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This helps predict where electrostatic interactions with other molecules will occur.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting where an electrophile, nucleophile, or radical is most likely to attack.

By calculating these descriptors, a detailed reactivity and selectivity profile for this compound can be constructed. This profile would predict, for example, whether a reaction is more likely to occur at the double bond or the carbonyl carbon, and under what conditions. Such predictive studies for this specific compound are not currently available in the literature.

Table 2: List of Compound Names

Compound Name
This compound
Water
Alcohol

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Methyl 5 Methyl 2 Hexenoate Analogs

Design and Synthesis of Methyl 5-methyl-2-hexenoate Derivatives for SAR Studies

The exploration of the chemical space around this compound is fundamental to understanding its biological interactions and optimizing its properties. The design of derivatives for Structure-Activity Relationship (SAR) studies involves systematic structural modifications to a parent molecule to map out the chemical features essential for its activity. A common and efficient approach for this is parallel synthesis, which allows for the simultaneous creation of a library of related compounds from a common starting material. nih.gov

The synthetic strategy would likely focus on modifying three key regions of the this compound scaffold:

The Ester Group: The methyl ester can be readily converted to other esters (e.g., ethyl, propyl, benzyl) or to an amide functionality. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid (5-methyl-2-hexenoic acid) and then re-esterifying with different alcohols or converting it to an amide using various amines.

The Alkene Backbone: The double bond at the 2-position is a key feature. Derivatives could be synthesized where this bond is saturated (to give methyl 5-methylhexanoate) to assess the importance of its rigidity and electronic properties. nih.gov The geometry of the double bond (E/Z configuration) is another critical factor to investigate.

The Isopentyl Tail: The methyl group at the 5-position can be moved to other positions (e.g., 3- or 4-position) or replaced with other alkyl groups (e.g., ethyl, propyl) to probe the steric and hydrophobic requirements of the binding pocket of a potential biological target.

A parallel synthesis approach, starting from a common precursor like 5-methyl-2-hexenoic acid, would enable the rapid generation of a focused library of amides and esters for biological screening. nih.gov This high-throughput method accelerates the identification of key structural motifs and informs subsequent rounds of drug design and optimization. nih.gov

Elucidation of Structural Determinants for Biological Efficacy

The primary goal of SAR studies is to identify the specific structural features of a molecule that are critical for its biological efficacy. For this compound, several features are likely to be important determinants of activity. The "magic methyl" effect, where the addition of a single methyl group can dramatically improve a compound's potency or pharmacokinetic profile, is a key concept in medicinal chemistry. mdpi.com

Key structural elements of this compound and their potential roles include:

The Methyl Group at Position 5: The presence and position of this methyl group can be crucial. SAR studies comparing 5-methylated compounds to their unmethylated analogs have shown that this group can significantly increase potency. mdpi.com This enhancement may be due to improved hydrophobic interactions with the target protein, increased metabolic stability, or by favorably orienting the molecule within a binding site.

The α,β-Unsaturated Ester: This functional group is a Michael acceptor and can potentially form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. It also provides conformational rigidity and specific electronic properties. The importance of this feature can be tested by synthesizing and evaluating the corresponding saturated ester, methyl 5-methylhexanoate. nih.gov

By comparing the biological activity of the systematically designed derivatives from section 7.1, researchers can deduce the importance of each structural component. For instance, if replacing the methyl group at position 5 with an ethyl group leads to a loss of activity, it would suggest a highly specific and sterically constrained binding pocket. mdpi.com

Table 1: Hypothetical SAR Data for this compound Analogs

This table illustrates how SAR data might be presented, showing the effect of structural modifications on a hypothetical biological activity.

Compound IDR1 (Ester Group)R2 (Position 5)BackboneHypothetical Activity (IC50, µM)
1 (Parent) -OCH3 -CH3 C2=C3 double bond 5.2
2-OCH2CH3-CH3C2=C3 double bond8.1
3-NHCH3-CH3C2=C3 double bond15.6
4-OCH3-HC2=C3 double bond22.4
5-OCH3-CH3Saturated (no double bond)>100

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. fiveable.me This approach is invaluable for predicting the activity of newly designed molecules, thereby saving significant time and resources by prioritizing which compounds to synthesize and test. nih.gov

The QSAR modeling process involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities (the training set) is assembled. This would include the parent compound, this compound, and the derivatives synthesized for the SAR study. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Steric properties: Molecular volume, surface area, and specific steric parameters like Taft's Es. nih.gov

Electronic properties: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO).

Hydrophobic properties: The octanol-water partition coefficient (LogP), which measures lipophilicity.

Topological properties: Descriptors that describe molecular size and branching.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the calculated descriptors with the observed biological activity. fiveable.me The fundamental principle is that the activity of a molecule is determined by its chemical structure. fiveable.me

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. semanticscholar.org A statistically significant model can then be used to predict the activity of novel, unsynthesized analogs.

For example, a QSAR study on this compound analogs might reveal that biological activity is positively correlated with lipophilicity (LogP) but negatively correlated with the steric bulk of the ester group, providing clear guidance for designing more potent compounds. nih.gov

Computational and Experimental Approaches to Link Structure to Chemical Properties

Understanding the relationship between a molecule's structure and its fundamental chemical properties (Structure-Property Relationship, SPR) is crucial for predicting its behavior. This is achieved through a combination of computational modeling and experimental analysis.

Computational Approaches: Computational chemistry allows for the calculation of a wide range of molecular properties directly from the 2D or 3D structure of a molecule. These in silico methods are fast and provide valuable insights before a compound is ever synthesized. nih.gov For this compound, these calculated properties help to define its chemical identity and predict its behavior.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H14O2 nih.gov
Molecular Weight142.20 g/mol nih.gov
XLogP32.2 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count4 nih.gov
Exact Mass142.0994 g/mol nih.gov
Topological Polar Surface Area26.3 Ų nih.gov

Experimental Approaches: Experimental techniques are essential for confirming the actual structure and properties of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is a cornerstone technique for unambiguously determining the chemical structure of organic molecules. It provides detailed information about the carbon framework and the connectivity of atoms, confirming that the synthesized derivatives have the intended structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. For this compound and its analogs, FT-IR would show characteristic absorption bands for the C=O of the ester and the C=C of the alkene, confirming their presence.

By combining computational predictions with experimental data, a comprehensive understanding of the structure-property relationships for the this compound series can be developed, which is a critical component of rational drug design.

Environmental Research and Fate Studies of Methyl 5 Methyl 2 Hexenoate

Environmental Release and Distribution Pathways Research

Research specifically detailing the environmental release and distribution pathways of Methyl 5-methyl-2-hexenoate is limited. However, based on its use in certain industries, potential release scenarios can be inferred.

Industrial and Commercial Use: As a substance used in commercial applications, potential releases of this compound could occur during its manufacture, formulation into products, and industrial use. These releases may be to the atmosphere through volatilization, to wastewater from cleaning of equipment, or as part of industrial waste streams.

Distribution in Environmental Compartments: Once released, the distribution of this compound in the environment is governed by its physicochemical properties. With a molecular weight of 142.2 g/mol , it is a volatile organic compound (VOC). Its vapor pressure and water solubility will determine its partitioning between air, water, and soil. Compounds with similar structures are known to be volatile, suggesting a tendency to partition to the atmosphere. If released to water, its low water solubility would likely lead to volatilization to the air or adsorption to suspended solids and sediments. In soil, its mobility would be influenced by its adsorption to organic matter.

A summary of the inferred environmental distribution pathways is presented in Table 8.1.

Table 8.1: Inferred Environmental Distribution Pathways of this compound

Release Source Receiving Environmental Compartment Primary Transport/Distribution Process
Industrial Emissions Atmosphere Volatilization, Atmospheric Transport
Industrial Wastewater Water Adsorption to sediment, Volatilization

Degradation Mechanisms in Aquatic and Terrestrial Environments

Aquatic Environments: In aquatic systems, the primary degradation pathways for organic compounds like this compound are expected to be hydrolysis and biodegradation.

Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into 5-methyl-2-hexenoic acid and methanol (B129727). The rate of hydrolysis is dependent on pH and temperature.

Biodegradation: Microbial communities in water and sediment are likely to play a significant role in the degradation of this compound. The unsaturated bond and the ester group provide sites for microbial enzymatic attack.

Terrestrial Environments: In soil, biodegradation is expected to be the most significant degradation mechanism. Soil microorganisms are known to degrade a wide variety of organic compounds. The rate of biodegradation will be influenced by factors such as soil type, temperature, moisture content, oxygen availability, and the microbial population present.

Biotransformation and Biodegradation Rates and Products

There is a lack of specific data on the biotransformation and biodegradation rates and products of this compound. General information on related compounds, such as fatty acid methyl esters (FAMEs), suggests that biodegradation is a viable degradation pathway.

For analogous compounds, biodegradation often proceeds via the beta-oxidation pathway following hydrolysis of the ester bond. The expected initial biotransformation products of this compound would be 5-methyl-2-hexenoic acid and methanol. Further degradation of 5-methyl-2-hexenoic acid would likely proceed through pathways common for branched-chain fatty acids.

Without specific experimental data, it is not possible to provide quantitative biodegradation rates (e.g., half-life in soil or water).

Atmospheric Chemistry and Photochemical Degradation

As a volatile organic compound, the atmospheric fate of this compound is of considerable importance. Its primary removal process in the atmosphere is expected to be through reaction with photochemically generated hydroxyl (OH) radicals.

The rate of this reaction determines the atmospheric lifetime of the compound. While no experimentally determined rate constant for the reaction of this compound with OH radicals has been published, estimations can be made based on structure-activity relationships (SARs). The presence of a carbon-carbon double bond suggests that the reaction with OH radicals will be rapid.

The photochemical degradation of this compound is expected to lead to the formation of various oxidation products, including smaller aldehydes, ketones, and organic acids. These secondary products can contribute to the formation of photochemical smog and secondary organic aerosol (SOA).

A summary of the expected atmospheric chemistry of this compound is provided in Table 8.2.

Table 8.2: Expected Atmospheric Chemistry of this compound

Atmospheric Process Reactant Expected Products Environmental Significance

Emerging Research Frontiers and Future Directions for Methyl 5 Methyl 2 Hexenoate

Integration with Advanced High-Throughput Screening Methodologies

The integration of Methyl 5-methyl-2-hexenoate into advanced high-throughput screening (HTS) methodologies presents a significant opportunity for accelerated discovery in various fields. HTS allows for the rapid testing of large numbers of samples, which is particularly advantageous in the flavor and fragrance industry for identifying compounds with desirable sensory profiles. nih.gov

Modern HTS methods applicable to volatile compounds like this compound often employ mass spectrometry (MS) for direct and rapid analysis. nih.gov One such technique involves the direct injection of a small headspace sample from culture vials into a mass spectrometer, a method that has been successfully used to screen microorganisms for the production of key flavor compounds. nih.gov This approach could be adapted to screen for novel strains of microorganisms capable of producing this compound or to optimize fermentation conditions for its enhanced production.

Furthermore, recent advancements in liquid chromatography-mass spectrometry (LC-MS) have enabled the unified and high-throughput quantification of aroma compounds. researchgate.nettum.deacs.org These methods, often utilizing derivatization agents to improve the sensitivity for certain chemical classes, could be developed for this compound. researchgate.netacs.org This would facilitate its rapid quantification in complex mixtures, aiding in quality control and the study of its formation in various food and beverage products. The development of such HTS methods would significantly reduce analysis time and labor compared to traditional techniques. nih.gov

HTS MethodPotential Application for this compoundKey Advantages
Direct Headspace MS Screening of microbial strains for production; Optimization of fermentation processes.Fast, automated, minimal sample handling. nih.gov
UHPLC-MS/MS Rapid quantification in food and fragrance matrices; Quality control.High sensitivity and selectivity; Broad applicability to various aroma compounds. researchgate.nettum.de
Stable Isotope Dilution Analysis (SIDA) with LC-MS Accurate quantification in complex samples for flavor profiling and stability studies.High accuracy and precision; Can overcome matrix effects. tum.deacs.org

Exploration of Novel Bioactive Scaffolds Derived from this compound

The molecular structure of this compound, featuring both an α,β-unsaturated ester and an isohexyl moiety, presents a versatile scaffold for the synthesis of novel bioactive compounds. While research on the biological activities of its direct derivatives is still emerging, studies on similar chemical structures suggest significant potential. The reactivity of the double bond and the ester functional group allows for a wide range of chemical modifications to create a library of new molecules.

For instance, derivatives of other methyl esters have been explored for potential biological activities, including antioxidant and anti-inflammatory properties. Similarly, the furan (B31954) ring, another common motif in natural products, has been used as a starting point to synthesize derivatives with cytotoxic activity against cancer cell lines and antimicrobial properties. researchgate.net Following these examples, this compound could serve as a starting material for the synthesis of new compounds with potential applications in pharmaceuticals and agrochemicals. The exploration of its derivatives could lead to the discovery of new α-glucosidase inhibitors, which are relevant in the management of diabetes, as has been shown with other ester derivatives. acs.org

The synthetic pathways to create these novel scaffolds could involve reactions such as Michael addition at the double bond, reduction of the ester, or epoxidation of the double bond, followed by further functionalization. Each modification could lead to compounds with distinct biological profiles, which could then be assessed through bioassays.

Sustainable Production and Circular Economy Perspectives

The development of sustainable production methods for this compound is a key area of future research, aligning with the growing demand for green chemistry and circular economy principles. Current research into the synthesis of unsaturated esters is exploring the use of heterogeneous catalysts, which are favored in industrial processes due to their ease of separation and potential for recycling.

One promising avenue for the sustainable production of this compound precursors is the use of bio-based feedstocks. For example, research has shown that bio-based lactones can be converted into terminally unsaturated methyl esters using solid acid catalysts. researchgate.net This approach could potentially be adapted for the synthesis of precursors to this compound, reducing the reliance on petrochemical sources. The use of metal oxide catalysts has also been investigated for the selective production of unsaturated methyl esters from lactones. researchgate.net

From a circular economy perspective, research could focus on utilizing waste streams from other industries as starting materials for the synthesis of this compound. Furthermore, developing biocatalytic routes using enzymes for its synthesis would offer a more environmentally friendly alternative to traditional chemical methods, often proceeding under milder reaction conditions with high selectivity.

Sustainable ApproachDescriptionPotential Benefits
Heterogeneous Catalysis Use of solid catalysts that are easily separated from the reaction mixture.Catalyst recyclability, simplified product purification, continuous processing.
Bio-based Feedstocks Utilization of renewable resources like lactones derived from biomass.Reduced carbon footprint, less dependence on fossil fuels. researchgate.net
Biocatalysis Employment of enzymes to catalyze the synthesis.High selectivity, mild reaction conditions, reduced waste generation.
Circular Economy Integration Using waste streams as starting materials.Waste valorization, creation of closed-loop systems.

Advanced Analytical Method Development for Trace Analysis in Complex Matrices

The accurate detection and quantification of this compound at trace levels in complex matrices such as food, beverages, and environmental samples is crucial for quality control, flavor profiling, and safety assessment. Advanced analytical methods are continuously being developed to meet the challenges posed by complex sample matrices and the need for high sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like esters. researchgate.netresearchgate.net For trace analysis, techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be employed to pre-concentrate the analyte from the sample matrix, thereby enhancing sensitivity. frontiersin.org The optimization of SPME parameters, including fiber coating, extraction time, and temperature, is critical for achieving low detection limits. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI), is another valuable tool for the analysis of less volatile esters or for samples that are not amenable to GC. nih.gov The development of methods using tandem mass spectrometry (MS/MS) can provide high selectivity and reduce interferences from the sample matrix. researchgate.net For particularly challenging matrices, multidimensional chromatographic techniques, such as heart-cut multidimensional GC-MS, can be utilized to achieve the necessary resolution. researchgate.net The validation of these advanced methods according to international guidelines is essential to ensure their accuracy, precision, and reliability for routine analysis. researchgate.net

Analytical TechniquePrincipleApplication for this compound
HS-SPME-GC-MS Pre-concentration of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into a GC-MS system.Trace analysis in food and beverage samples for flavor profiling. frontiersin.orgresearchgate.net
GC-MS/MS Gas chromatographic separation followed by tandem mass spectrometry for highly selective detection and quantification.Quantification in complex matrices with high background interference. researchgate.net
LC-MS/MS (APCI) Liquid chromatographic separation with atmospheric pressure chemical ionization and tandem mass spectrometry.Analysis in biological fluids or other matrices not suitable for GC. nih.gov
Heart-cut MDGC-MS Two-dimensional gas chromatography where a selected portion (heart-cut) from the first column is transferred to a second column of different polarity for further separation before MS detection.Analysis of trace levels in extremely complex samples where co-elution is a problem. researchgate.net

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.